molecular formula C18H16N4O4 B7696939 N-(3-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

N-(3-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide

Cat. No. B7696939
M. Wt: 352.3 g/mol
InChI Key: CKWRAMRTSYQALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as NTO, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of oxadiazoles and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide is not fully understood. However, it has been found to inhibit the growth of cancer cells and bacterial cells. It is believed that this compound works by interfering with the DNA replication process, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to be effective in reducing inflammation and oxidative stress. This compound has also been found to have anti-cancer properties and has been used in the treatment of various cancers.

Advantages and Limitations for Lab Experiments

N-(3-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has several advantages in lab experiments. It is easy to synthesize and has been found to be effective in various scientific research studies. However, like any other chemical compound, this compound has its limitations. It can be toxic in high concentrations and may cause adverse effects in living organisms.

Future Directions

There are several future directions for N-(3-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide research. One area of interest is the development of new synthesis methods for this compound that are more efficient and cost-effective. Another area of interest is the use of this compound in the treatment of other diseases, such as viral infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its unique properties. It has been found to be effective in the treatment of various diseases, including cancer and bacterial infections. This compound has also been used as a fluorescent probe in biochemical assays, making it a valuable tool in scientific research. Further research is needed to fully understand the potential of this compound and its limitations.

Synthesis Methods

N-(3-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized using different methods, including the reaction of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanoic acid with nitric acid and acetic anhydride. Another method involves the reaction of 3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanoic acid with thionyl chloride and nitric acid.

Scientific Research Applications

N-(3-nitrophenyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide has been used in various scientific research studies due to its unique properties. It has been found to be effective in the treatment of various diseases, including cancer and bacterial infections. This compound has also been used as a fluorescent probe in biochemical assays, making it a valuable tool in scientific research.

properties

IUPAC Name

3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-12-5-2-3-8-15(12)18-20-17(26-21-18)10-9-16(23)19-13-6-4-7-14(11-13)22(24)25/h2-8,11H,9-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKWRAMRTSYQALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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